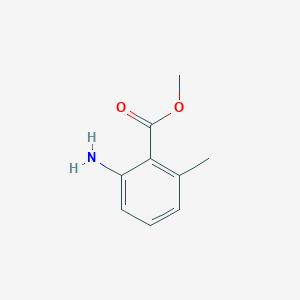

Methyl 2-amino-6-methylbenzoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2-amino-6-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-4-3-5-7(10)8(6)9(11)12-2/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCLLOQLXKCCWLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342702 | |

| Record name | Methyl 2-amino-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18595-13-6 | |

| Record name | Benzoic acid, 2-amino-6-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18595-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18595-13-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for Methyl 2 Amino 6 Methylbenzoate

Esterification Routes of 2-Amino-6-methylbenzoic Acid

The most direct approach to Methyl 2-amino-6-methylbenzoate (B13361479) involves the esterification of its corresponding carboxylic acid, 2-amino-6-methylbenzoic acid. This transformation can be accomplished using both direct methods and pathways involving the activation of the carboxylic acid group.

Direct esterification, commonly known as Fischer esterification, involves reacting the carboxylic acid with an alcohol—in this case, methanol (B129727)—in the presence of an acid catalyst. This equilibrium-driven reaction typically requires an excess of the alcohol or the removal of water to drive the reaction towards the product.

One documented method involves dissolving 2-amino-3-methylbenzoic acid (an isomer) in dry methanol, followed by saturation with anhydrous hydrogen chloride gas at low temperatures (0°-10°C). prepchem.com The reaction mixture is allowed to stand overnight and then refluxed to ensure completion. prepchem.com The use of a strong acid catalyst like hydrogen chloride is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. Another approach utilizes a solid acid catalyst, such as a Zr/Ti-based catalyst, to facilitate the esterification of benzoic acid derivatives with methanol under reflux conditions, offering a potentially more recoverable and reusable catalyst system. mdpi.com

Table 1: Direct Esterification Methods

| Starting Material | Alcohol | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 2-Amino-3-methylbenzoic acid | Dry Methanol | Anhydrous Hydrogen Chloride | 0°-10°C, then reflux | Methyl 2-amino-3-methylbenzoate | prepchem.com |

| p-Methylbenzoic Acid | Methanol | Zr/Ti Solid Acid | 120°C, reflux | Methyl p-methylbenzoate | mdpi.com |

To overcome the equilibrium limitations of direct esterification and proceed under milder conditions, the carboxylic acid can be converted into a more reactive derivative. One such method involves the reaction of a precursor, 2-amino-6-nitrobenzoic acid, with methyl p-toluenesulfonate in the presence of a base like triethylamine (B128534) in a solvent such as dimethylformamide (DMF). prepchem.com In this process, the triethylamine deprotonates the carboxylic acid to form a carboxylate, which then acts as a nucleophile to displace the tosylate group from the methyl p-toluenesulfonate, forming the methyl ester. prepchem.com This method yielded 59.4% of methyl 2-amino-6-nitrobenzoate after purification. prepchem.com

Another advanced strategy employs a coupling agent, such as 2-methyl-6-nitrobenzoic anhydride, in the presence of triethylamine and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). organic-chemistry.org This method allows for the condensation of nearly equimolar amounts of carboxylic acids and alcohols, achieving high yields and demonstrating excellent chemoselectivity under mild conditions. organic-chemistry.org While not specifically documented for Methyl 2-amino-6-methylbenzoate, this approach represents a powerful technique for esterifying sterically hindered benzoic acids.

Synthesis from Aromatic Precursors via Amination and Methylation Strategies

An alternative to direct esterification is the synthesis from aromatic precursors where the key amino and methyl ester functionalities are introduced in separate steps. This often involves starting with a nitro-substituted aromatic compound.

In the context of synthesizing this specific molecule, the "amination" step typically refers to the reduction of a nitro group to an amine. A common precursor is 2-methyl-6-nitrobenzoic acid or its corresponding methyl ester. google.comgoogle.com The reduction of the nitro group is a well-established transformation in organic synthesis.

A prevalent method is catalytic hydrogenation. google.com For instance, 2-nitro-3-methylbenzoic acid can be reduced to 2-amino-3-methylbenzoic acid using a Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. google.com The reaction proceeds efficiently at temperatures between 40-60°C, yielding the amino acid in high purity (99.1%) and yield (98.5%). google.com Similarly, a patent describes the reduction of 2-methyl-6-nitrobenzoic acid methyl ester using a platinum carbon catalyst and hydrogen gas at elevated temperature and pressure (80-90°C, 1.3-1.5 MPa) to produce this compound. google.com Another method describes the reduction of the nitro group using sodium sulfide. guidechem.com These reductive processes are highly effective for converting aromatic nitro compounds into their corresponding anilines. google.comgoogle.comguidechem.com

Table 2: Reduction of Nitro-Substituted Precursors

| Starting Material | Reducing Agent/Catalyst | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 2-Nitro-3-methylbenzoic acid | 10% Pd/C, H₂ | Ethanol | 40°C, normal pressure | 2-Amino-3-methylbenzoic acid | google.com |

| 2-Methyl-6-nitrobenzoic acid methyl ester | Platinum Carbon, H₂ | Methanol | 80-90°C, 1.3-1.5 MPa | This compound | google.com |

| 2-Methyl-6-nitroaniline (precursor to the acid) | Sodium Sulfide | Not specified | Not specified | 2-Amino-6-methylbenzoic acid | guidechem.com |

The formation of the methyl ester group in these multi-step syntheses is an alkylation reaction, specifically a methylation of the carboxylic acid or its carboxylate salt. As described previously, one route involves the synthesis of methyl 2-amino-6-nitrobenzoate from 2-amino-6-nitrobenzoic acid. prepchem.com This is achieved by reacting the acid with methyl p-toluenesulfonate and triethylamine in DMF at 60°C for 18 hours. prepchem.com This step effectively alkylates the carboxylate ion with a methyl group.

Another approach involves a one-pot reaction sequence where the reduction product of 2-methyl-6-nitrobenzoic acid, which is 2-amino-6-methylbenzoic acid, undergoes diazotization, hydrolysis, and subsequent esterification in methanol with a sulfuric acid catalyst to yield an intermediate that can be further processed. google.com A more direct methylation is seen in the conversion of 2-hydroxy-6-methyl benzoate (B1203000) using dimethyl sulfate (B86663) as the methylating agent in the presence of a base. google.com While this example involves methylating a hydroxyl group, dimethyl sulfate is also a potent reagent for methylating carboxylic acids under basic conditions.

Novel Synthetic Approaches and Reaction Condition Optimization

Research continues to seek more efficient, environmentally friendly, and cost-effective methods for synthesis. For the esterification step, the use of solid acid catalysts like the zirconium/titanium-based system mentioned offers advantages in terms of catalyst separation and reusability over traditional homogeneous catalysts like sulfuric acid. mdpi.com

Optimization of reaction conditions plays a critical role in maximizing yield and purity. researchgate.netresearchgate.net For related amidation reactions, studies have shown that factors such as the choice of base, catalyst, solvent, and temperature can dramatically influence the outcome. researchgate.net For instance, the use of NaH as a base was found to be superior in certain palladium-catalyzed aminations. researchgate.net Such principles of optimization are directly applicable to the synthesis of this compound, particularly in the steps involving esterification or the formation of precursor amides.

A novel and "green" approach to methylation reactions involves the use of dimethyl carbonate (DMC). rsc.org DMC is a non-toxic, environmentally benign reagent that can be used for the O-methylation of carboxylic acids, often assisted by an acid or base. This method avoids the use of more hazardous methylating agents like methyl halides or dimethyl sulfate and could be adapted for the final esterification step in the synthesis of this compound. rsc.org Biocatalytic methods, such as using engineered enzymes for C-H amination, are also emerging as powerful tools for creating amino esters, although specific application to this molecule is not yet reported. nih.gov

One-Pot Synthesis Strategies

While multi-step syntheses are common, the development of one-pot or tandem reactions is a key goal in modern organic chemistry to improve process efficiency. For this compound, a highly effective and direct synthetic transformation involves the catalytic hydrogenation of a nitro-substituted precursor.

A prominent pathway begins with either 2-methyl-6-nitrobenzoic acid or its corresponding methyl ester, methyl 2-methyl-6-nitrobenzoate. google.com The core transformation is the reduction of the nitro group to an amine. This is typically achieved through catalytic hydrogenation, a clean and high-yielding method. In a documented process, the nitro-containing raw material is dissolved in methanol, which serves as the solvent. google.com A catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), is added, and the mixture is subjected to a hydrogen atmosphere. google.com This single-step reduction directly yields either 2-amino-6-methylbenzoic acid or, if starting from the nitro ester, the desired this compound. google.com

When starting with 2-methyl-6-nitrobenzoic acid, the process can be designed as a one-pot, two-step sequence. After the initial reduction to 2-amino-6-methylbenzoic acid is complete, the resulting amino acid can be esterified in situ or in a subsequent step without extensive purification of the intermediate. Classic Fischer esterification conditions, involving the addition of an acid catalyst and heating, can be employed to convert the carboxylic acid to the methyl ester, often using the methanol solvent from the reduction step as the esterifying agent.

The following table summarizes a representative catalytic hydrogenation step.

| Parameter | Description | Source |

| Starting Material | 2-methyl-6-nitrobenzoic acid or methyl 2-methyl-6-nitrobenzoate | google.com |

| Reagent | Hydrogen (H₂) | google.com |

| Catalyst | Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) | google.com |

| Solvent | Methanol | google.com |

| Product | 2-amino-6-methylbenzoic acid or this compound | google.com |

Green Chemistry Principles in Synthesis

The integration of green chemistry principles is vital for developing environmentally benign and sustainable chemical processes. The synthesis of this compound can be viewed through this lens, particularly concerning the reduction of the nitro group and the esterification of the carboxylic acid.

Catalytic Hydrogenation: The use of catalytic hydrogenation for the reduction of the nitro group is a cornerstone of green synthesis in this context. google.comncert.nic.in This method offers significant advantages over older, stoichiometric reduction methods that use metals like iron, tin, or tin(II) chloride in strong acids.

Atom Economy: Catalytic hydrogenation has high atom economy, as the primary reagent, hydrogen, is fully incorporated into the product or forms water as a benign byproduct. In contrast, metal-based reductions generate large quantities of metallic salt waste.

Use of Catalysis: The process relies on a catalyst (e.g., Pd/C) that is used in small amounts and can often be recovered and reused, aligning with the principle of catalysis over stoichiometric reagents. google.com

Benign Solvents: Methanol is used as a solvent in this process, which is a relatively favorable choice. google.com Furthermore, research into greener solvents, such as deep eutectic solvents (DESs), is being explored for the synthesis of related heterocyclic compounds from anthranilic acids, indicating a potential future direction for this chemistry. nih.gov

Esterification: The esterification of 2-amino-6-methylbenzoic acid also presents opportunities for green process development. While traditional Fischer esterification works, it often requires a large excess of alcohol and a strong mineral acid catalyst, which can lead to waste and difficult separations. byjus.com Greener approaches include:

Solid Acid Catalysts: The use of reusable solid acid catalysts, such as iron-supported zirconium/titanium oxides, has been shown to be effective for the esterification of various benzoic acids. mdpi.com These catalysts are easily separated from the reaction mixture by filtration, simplifying purification and reducing liquid waste. mdpi.com

Biosynthesis: On a broader scale, the biosynthesis of anthranilate derivatives is an emerging field. mdpi.com Metabolic engineering in microorganisms has been used to produce methyl anthranilate from glucose. mdpi.com While not yet specific to the 6-methyl substituted variant, these biological routes represent the frontier of sustainable chemical production.

Scalability and Industrial Synthesis Research Considerations

Translating a laboratory synthesis to an industrial scale requires careful consideration of safety, cost, efficiency, and robustness. The synthesis of this compound via catalytic hydrogenation of its nitro precursor provides a strong foundation for a scalable process. google.com

Key considerations for industrial scale-up include:

Catalyst Handling and Efficiency: On a large scale, the cost of palladium or platinum catalysts is significant. Optimizing the catalyst loading is crucial. A reported weight ratio of the raw material to the catalyst is between 1:0.02 and 1:0.2. google.com Catalyst recovery and recycling are essential for an economically viable process. The catalyst's lifetime and susceptibility to poisoning must also be evaluated.

Process Safety: The use of hydrogen gas under pressure on an industrial scale presents significant safety challenges. The process requires specialized high-pressure reactors, robust monitoring of temperature and pressure, and measures to prevent the formation of explosive mixtures with air.

Reaction Conditions and Throughput: Optimizing reaction parameters such as temperature, pressure, and mixing is critical to maximize yield and minimize reaction time. The patent literature specifies a raw material to methanol weight ratio of 1:3 to 15, indicating the need to balance reaction concentration with handling and safety. google.com Continuous flow reactors are increasingly being considered for such hydrogenations, as they can offer better temperature and pressure control and enhanced safety over large batch reactors.

Downstream Processing: The isolation and purification of the final product must be efficient and scalable. This involves selecting appropriate methods for catalyst removal (e.g., filtration), solvent removal, and final purification (e.g., crystallization or distillation) to meet the required purity specifications.

The following table outlines some of the differences in considerations between laboratory and industrial scale for this synthesis.

| Consideration | Laboratory Scale | Industrial Scale |

| Hydrogen Source | Hydrogen balloon or cylinder | Bulk hydrogen storage, high-pressure lines |

| Reactor | Round-bottom flask, small autoclave | Large, specialized high-pressure reactors |

| Catalyst | Higher relative cost, often not recycled | Cost-critical, recovery and recycling are essential |

| Heat Management | Simple heating mantle or bath | Advanced cooling/heating systems to manage exotherm |

| Process Control | Manual monitoring | Automated control systems for pressure, temp, flow |

| Purification | Chromatography, simple crystallization | Fractional distillation, large-scale crystallization |

Advanced Spectroscopic and Structural Characterization of Methyl 2 Amino 6 Methylbenzoate

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Methyl 2-amino-6-methylbenzoate (B13361479), a combination of one-dimensional and two-dimensional NMR techniques has been employed to unequivocally confirm its structure.

Proton NMR Spectral Analysis

Proton (¹H) NMR spectroscopy provides information about the different types of protons in a molecule and their immediate electronic environment. The predicted ¹H NMR spectrum of Methyl 2-amino-6-methylbenzoate in a suitable solvent like deuterochloroform (CDCl₃) is expected to show distinct signals for the aromatic protons, the amino protons, the ester methyl protons, and the aromatic methyl protons.

The aromatic region is anticipated to display a characteristic splitting pattern for the three adjacent protons on the benzene (B151609) ring. The amino protons are expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The methyl ester and aromatic methyl groups should each give rise to a sharp singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~7.10 | t | ~7.8 |

| H-3 | ~6.65 | d | ~7.5 |

| H-4 | ~6.55 | d | ~8.1 |

| -NH₂ | ~4.5 (broad) | s | - |

| -OCH₃ | ~3.85 | s | - |

| Ar-CH₃ | ~2.40 | s | - |

Carbon-13 NMR Spectral Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound is expected to produce a distinct signal in the ¹³C NMR spectrum.

The spectrum is predicted to show signals for the six aromatic carbons, with the carbon atoms bearing the amino and methyl substituents appearing at characteristic chemical shifts. The carbonyl carbon of the ester group is expected to be the most downfield signal. The methyl ester carbon and the aromatic methyl carbon will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | ~169.0 |

| C-2 | ~150.0 |

| C-6 | ~138.0 |

| C-4 | ~129.0 |

| C-5 | ~123.0 |

| C-3 | ~115.0 |

| C-1 | ~112.0 |

| -OCH₃ | ~52.0 |

| Ar-CH₃ | ~22.0 |

Two-Dimensional NMR Techniques for Connectivity

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, cross-peaks would be expected between the aromatic protons H-3, H-4, and H-5, confirming their sequential arrangement on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with their directly attached carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the molecule. For instance, the signal for the aromatic methyl protons would show a correlation to the signal for the aromatic methyl carbon.

Correlations from the ester methyl protons (-OCH₃) to the carbonyl carbon (C=O).

Correlations from the aromatic methyl protons (Ar-CH₃) to the C-1, C-2, and C-6 carbons of the aromatic ring.

Correlations from the aromatic protons to neighboring carbons, which would further solidify the substitution pattern on the benzene ring.

Mass Spectrometric Techniques for Structural Confirmation and Purity Assessment

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with a high degree of accuracy. This allows for the calculation of the elemental formula, which serves as a powerful confirmation of the compound's identity and purity. For this compound (C₉H₁₁NO₂), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated.

Table 3: HRMS Data for this compound

| Ion | Theoretical m/z |

| [C₉H₁₂NO₂]⁺ | 166.0863 |

An experimental HRMS measurement yielding a mass-to-charge ratio very close to this theoretical value would provide strong evidence for the correct elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected parent ion and the analysis of the resulting fragment ions. This provides valuable insights into the structure of the molecule by revealing how it breaks apart. The fragmentation of esters like this compound typically involves characteristic losses.

Upon protonation, the parent ion [M+H]⁺ is expected to undergo fragmentation through several key pathways. A common fragmentation for methyl esters is the loss of methanol (B129727) (CH₃OH), leading to a significant fragment ion. Another expected fragmentation is the loss of the methoxy (B1213986) radical (•OCH₃), followed by the loss of carbon monoxide (CO).

Table 4: Predicted MS/MS Fragmentation Data for this compound

| Parent Ion (m/z) | Fragment Ion (m/z) | Proposed Lost Neutral/Radical | Proposed Fragment Structure |

| 166.0863 | 134.0600 | CH₃OH | [C₈H₈NO]⁺ |

| 166.0863 | 135.0651 | •OCH₃ | [C₈H₉NO]⁺ |

| 135.0651 | 107.0699 | CO | [C₇H₉N]⁺ |

The analysis of these fragmentation patterns provides a molecular fingerprint that further confirms the structure of this compound.

Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound. rsc.org The frequencies of molecular vibrations are sensitive to bond strengths, atomic masses, and the local chemical environment, providing a detailed fingerprint of the molecule's functional groups and conformation. psu.edu

Identification of Characteristic Functional Group Frequencies

The vibrational spectrum of this compound is dominated by contributions from its primary functional groups: the amino group (-NH₂), the methyl group (-CH₃), and the methyl ester group (-COOCH₃), all attached to a benzene ring. The expected vibrational frequencies can be assigned by comparison with similar molecules, such as methyl benzoate (B1203000), substituted anilines, and other aminobenzoates. researchgate.netresearchgate.netnih.gov

Key functional group vibrations include:

Amino Group (N-H) Vibrations: The -NH₂ group gives rise to characteristic stretching vibrations. Typically, aromatic amines show asymmetric and symmetric N-H stretching bands in the region of 3300-3500 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations are generally observed in the 3000-3100 cm⁻¹ range. researchgate.net The methyl group C-H stretching modes are expected at slightly lower frequencies, typically between 2800 and 3000 cm⁻¹. researchgate.net In-plane and out-of-plane bending vibrations for these C-H bonds occur at lower wavenumbers. researchgate.net

Carbonyl (C=O) Stretching: The ester functional group is characterized by a strong and sharp C=O stretching band. For methyl benzoate, this vibration appears prominently around 1723 cm⁻¹. researchgate.net The presence of the electron-donating amino group on the ring may slightly alter the frequency of this band.

C-O and C-C Vibrations: The C-O-C stretching vibrations of the ester group are typically found in the 1100-1300 cm⁻¹ region. researchgate.net Aromatic C-C stretching vibrations within the benzene ring usually appear in the 1400-1625 cm⁻¹ range. researchgate.net

A summary of these characteristic frequencies based on related compounds is presented below.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Amino (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | researchgate.net |

| Methyl (-CH₃) | C-H Stretch | 2800 - 3000 | researchgate.net |

| Ester (-COOCH₃) | C=O Stretch | ~1723 | researchgate.net |

| Aromatic Ring | C=C Stretch | 1400 - 1625 | researchgate.netresearchgate.net |

| Ester (-COOCH₃) | C-O-C Stretch | 1100 - 1300 | researchgate.net |

This interactive table summarizes the expected vibrational frequencies for the key functional groups in this compound.

Conformational Analysis via Vibrational Spectroscopy

Vibrational spectroscopy can be employed to analyze the conformational isomers of a molecule. documentsdelivered.com For this compound, rotational isomerism can occur primarily around the single bond connecting the ester group to the aromatic ring. The steric hindrance between the ortho-substituted methyl group and the amino group likely influences the preferred orientation of the ester group relative to the plane of the benzene ring.

Different conformers, such as those where the ester group is planar or twisted relative to the ring, would exhibit subtle but measurable differences in their vibrational spectra. This is because the coupling between vibrational modes changes with the molecular geometry. For instance, studies on other molecules like methyl methanesulfonate (B1217627) have successfully identified distinct conformers (e.g., anti and gauche) by comparing experimental IR and Raman spectra with theoretical calculations for each possible geometry. conicet.gov.ar While a dedicated conformational study on this compound is not available, it is anticipated that the molecule adopts a non-planar conformation to minimize steric strain, and this could be verified by analyzing shifts in the C=O and C-O stretching frequencies under different conditions or by comparing experimental spectra with quantum chemical predictions.

Single Crystal X-ray Diffraction Studies of Crystalline Forms and Related Compounds

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal's architecture. rsc.org

Determination of Crystal System and Space Group

While a crystal structure for this compound itself is not found in the reviewed literature, analysis of closely related compounds provides insight into its likely crystallographic properties. For example, salts formed from the 2-amino-6-methyl moiety, such as 2-amino-6-methylpyridinium 4-hydroxybenzoate, have been characterized. This particular salt crystallizes in the monoclinic system with the space group P2₁/c, a common space group for organic molecules. nih.gov

| Compound | Crystal System | Space Group | Reference |

| 2-Amino-6-methylpyridinium 4-hydroxybenzoate | Monoclinic | P2₁/c | nih.gov |

| 2-Amino-6-methylpyridinium 4-nitrobenzoate | (not specified) | (not specified) | nih.gov |

This interactive table presents crystallographic data for compounds related to this compound.

Elucidation of Intermolecular Interactions and Hydrogen Bonding Networks

The crystal structure of a molecule like this compound would be significantly influenced by hydrogen bonding. The amino group (-NH₂) serves as an excellent hydrogen bond donor, while the oxygen atoms of the ester group are effective hydrogen bond acceptors.

A crucial study on Methyl 2,6-diaminobenzoate, a very close analog, reveals that the amino groups form N–H⋯O hydrogen bonds with both the carbonyl oxygen and the alkoxy oxygen of the ester group. rsc.org This indicates that the ester's alkoxy oxygen, which is often overlooked as a hydrogen bond acceptor, can play a significant role in the crystal packing. rsc.org In the case of this compound, one would expect the primary amino group to form N–H⋯O hydrogen bonds, likely with the carbonyl oxygen of a neighboring molecule, which is a strong acceptor.

Studies of related aminopyridinium salts confirm the prevalence of N–H⋯O hydrogen bonds in organizing the crystal lattice. nih.govnih.gov These interactions link cations and anions into well-defined structural motifs. nih.gov

Analysis of Crystal Packing Architectures

For instance, in 2-amino-6-methylpyridinium 4-nitrobenzoate, N–H⋯O hydrogen bonds connect the ions to form one-dimensional chains. nih.gov In the case of 2-amino-6-methylpyridinium 4-hydroxybenzoate, a more extensive network of N–H⋯O and O–H⋯O hydrogen bonds results in a complex three-dimensional architecture. nih.gov It is therefore highly probable that this compound molecules would self-assemble via N–H⋯O hydrogen bonds into chains or sheets, which would then stack to form the final three-dimensional crystal structure.

Reactivity and Mechanistic Investigations of Methyl 2 Amino 6 Methylbenzoate

Studies on Aminolysis Mechanisms and Kinetics in Ester Reactivity

Aminolysis, the reaction of an ester with an amine to form an amide, is a fundamental transformation. For simple esters like methyl benzoate (B1203000), this reaction can proceed through either a concerted or a stepwise mechanism. researchgate.netnih.gov Computational studies on the aminolysis of methyl benzoate with ammonia show that these two pathways have similar activation energies. nih.govacs.org However, the most favorable route is often a general-base-catalyzed stepwise mechanism, where an additional amine molecule facilitates proton transfer processes, thereby lowering the energy barrier. nih.gov

In the case of Methyl 2-amino-6-methylbenzoate (B13361479), the reaction kinetics are significantly influenced by the substituents on the aromatic ring. The presence of the ortho-methyl group introduces substantial steric hindrance around the ester's carbonyl carbon. This hindrance impedes the approach of the nucleophilic amine, leading to a considerable decrease in the reaction rate compared to an unhindered ester like methyl benzoate.

Conversely, the ortho-amino group has a dual electronic effect. Its electron-donating nature increases the electron density on the carbonyl oxygen, potentially making the carbonyl carbon slightly less electrophilic. However, it can also participate in intramolecular hydrogen bonding, which may affect the conformation and reactivity of the ester group. The mechanism is expected to proceed via a tetrahedral intermediate, a common feature in ester aminolysis. researchgate.netnih.gov

Table 1: Comparative Kinetic and Mechanistic Factors in Aminolysis

| Feature | Methyl Benzoate | Methyl 2-amino-6-methylbenzoate (Predicted) | Rationale for Difference |

| Relative Rate | Baseline | Significantly Slower | Steric hindrance from the ortho-methyl group impedes nucleophilic attack. |

| Dominant Mechanism | Base-catalyzed stepwise | Base-catalyzed stepwise | This pathway is generally favored for aminolysis reactions of esters. nih.gov |

| Activation Energy | Moderate | Higher | Increased steric repulsion in the transition state raises the energy barrier. |

| Role of ortho-substituents | N/A | Electronic donation (amino), Steric hindrance (methyl, amino) | The amino and methyl groups electronically and physically shield the reaction center. |

Electrophilic and Nucleophilic Reactivity Profiling of the Ester and Amine Functionalities

The molecule possesses both nucleophilic and electrophilic centers, allowing it to react with a wide range of reagents.

Nucleophilic Reactivity: The primary nucleophilic center is the nitrogen atom of the amino group. The lone pair of electrons on the nitrogen can attack various electrophiles. The nucleophilicity of this amino group is enhanced by the electron-donating effect of the ortho-methyl group. However, potential intramolecular hydrogen bonding between the N-H of the amine and the C=O of the ester could decrease its availability for external reactions. Reactions typical for an aniline-type amine, such as acylation, alkylation, and diazotization, are expected at this site.

Electrophilic Reactivity: The main electrophilic center is the carbonyl carbon of the ester group. It is susceptible to attack by strong nucleophiles, as seen in aminolysis and hydrolysis reactions. Additionally, the aromatic ring can undergo electrophilic aromatic substitution. The directing effects of the substituents are crucial here. The amino group is a powerful activating ortho-, para-director, and the methyl group is a weaker activating ortho-, para-director. The ester group is a deactivating meta-director. scribd.com Given the positions (amino at C2, methyl at C6), these groups work in concert to strongly activate the ring and direct incoming electrophiles to the C3 and C5 positions.

Table 2: Reactivity Profile of Functional Groups

| Functional Group | Type of Reactivity | Potential Reactions | Reagents |

| Amine (-NH₂) at C2 | Nucleophilic | Acylation, Alkylation, Diazotization | Acyl chlorides, Alkyl halides, Nitrous acid |

| Ester (-COOCH₃) at C1 | Electrophilic | Aminolysis, Hydrolysis, Reduction | Amines, Water/Acid/Base, LiAlH₄ |

| Aromatic Ring | Nucleophilic (activated) | Nitration, Halogenation, Friedel-Crafts | HNO₃/H₂SO₄, Br₂, Acyl/Alkyl Halides + Lewis Acid |

Catalytic Transformations Involving this compound

Catalysis offers powerful methods for transforming this compound into more complex derivatives.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. researchgate.net While direct coupling reactions on the C-H bonds of this compound are possible, it is more common to use a derivative, such as a halogenated analogue (e.g., Methyl 2-amino-5-bromo-6-methylbenzoate), as a substrate. Such derivatives could participate in a variety of well-established coupling reactions.

Suzuki-Miyaura Coupling: Reaction of a bromo-derivative with a boronic acid in the presence of a palladium catalyst would form a new C-C bond, allowing for the introduction of alkyl, vinyl, or aryl groups. mdpi.com

Buchwald-Hartwig Amination: A palladium catalyst could be used to couple a bromo-derivative with another amine, forming a diamine product. The existing amino group may require protection depending on the reaction conditions.

Heck Reaction: The coupling of a bromo-derivative with an alkene under palladium catalysis would introduce a new alkenyl substituent on the aromatic ring.

The amino and ester groups can also act as directing groups in C-H activation reactions, potentially enabling functionalization at specific positions on the ring without prior halogenation.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. mdpi.com The functional groups of this compound can be involved in several organocatalytic scenarios.

Nucleophilic Addition: The amino group can act as a nucleophile in reactions like the Michael addition to α,β-unsaturated carbonyl compounds, catalyzed by a Brønsted acid or base.

Derivative Activation: While the primary amine itself is not typically used to form enamines or iminium ions in the same way as secondary amines (like proline), it can be converted into a derivative that is amenable to organocatalytic activation. For example, conversion to a secondary amine would allow it to participate in a wider range of aminocatalysis cycles. mdpi.com

Table 3: Potential Catalytic Transformations

| Catalysis Type | Reaction Example | Required Co-Reactant | Catalyst System | Potential Product |

| Metal-Catalysis | Suzuki-Miyaura Coupling | Arylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Biphenyl derivative |

| Metal-Catalysis | Buchwald-Hartwig Amination | A secondary amine | Pd₂(dba)₃, BINAP, NaOtBu | Diaminobenzene derivative |

| Organocatalysis | Michael Addition | Methyl vinyl ketone | Thiourea catalyst | N-alkylated derivative |

| Organocatalysis | Aldol Reaction (of a derivative) | Aldehyde | Proline | Functionalized side-chain |

Proton Transfer Processes and Tautomerism Studies within the Molecular Framework

Intramolecular interactions play a key role in determining the conformation and reactivity of this compound.

A significant feature is the potential for an intramolecular hydrogen bond between the hydrogen atom of the ortho-amino group and the carbonyl oxygen of the ester group. This interaction forms a stable six-membered pseudo-ring. Such hydrogen bonding is known to stabilize the molecular conformation in similar structures, such as Methyl 2-amino-5-bromobenzoate. researchgate.net This internal hydrogen bond can influence the molecule's physical properties and chemical reactivity by reducing the availability of the amine protons and the carbonyl oxygen for intermolecular interactions.

Tautomerism, the migration of a proton accompanied by a switch of a single bond and adjacent double bond, is another possibility. For this compound, an amino-imino tautomerism could theoretically exist.

Amino form (major): The standard structure of this compound.

Imino form (minor): A tautomer where a proton has migrated from the nitrogen to the ring, forming an imine and breaking the ring's aromaticity.

Computational and Theoretical Chemistry of Methyl 2 Amino 6 Methylbenzoate

Density Functional Theory (DFT) and Ab Initio Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) and ab initio methods are powerful computational tools for investigating the properties of molecules. For methyl 2-amino-6-methylbenzoate (B13361479), these calculations are crucial for understanding its structural and electronic characteristics.

Optimization of Ground State Molecular Geometries

The geometry of methyl 2-amino-6-methylbenzoate in its ground state has been optimized using computational methods. A study employed the G3(MP2)//B3LYP composite method for these calculations. nih.gov This method combines the accuracy of the B3LYP functional with the 6-31G(d) basis set for geometry optimization and frequency calculations, followed by a series of higher-level single-point energy calculations to achieve a more accurate total energy. The optimization process seeks the lowest energy conformation of the molecule, providing key information on bond lengths, bond angles, and dihedral angles.

| Parameter | Value |

| Computational Method | G3(MP2)//B3LYP |

| Basis Set for Geometry | 6-31G(d) |

This table summarizes the computational level of theory used for the geometry optimization of this compound.

Conformational Analysis through Potential Energy Surface Scans

While a detailed potential energy surface scan for the internal rotations of this compound is not extensively reported in the located literature, the G3(MP2)//B3LYP calculations inherently explore the conformational space to identify the ground state structure. nih.gov Conformational analysis would typically involve rotating the methyl and ester groups to map out the energy landscape and identify stable conformers and the energy barriers between them. The steric hindrance between the ortho-methyl and amino groups, as well as the ester group, would significantly influence the preferred conformation.

Frontier Molecular Orbital (FMO) Analysis and Molecular Electrostatic Potential (MEP) Mapping

Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) mapping are essential for understanding the reactivity and interaction sites of a molecule.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. For this compound, the HOMO is expected to be localized on the electron-rich amino group and the benzene (B151609) ring, while the LUMO is likely centered on the electron-withdrawing ester group.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. The red regions indicate areas of high electron density, which are prone to electrophilic attack, while the blue regions represent areas of low electron density, susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the ester group and the nitrogen atom of the amino group, and positive potential around the hydrogen atoms of the amino group and the methyl groups.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

A detailed Natural Bond Orbital (NBO) analysis for this compound was not found in the reviewed scientific literature. NBO analysis is a powerful tool for understanding delocalization of electron density and intramolecular interactions, such as hydrogen bonding and hyperconjugation. Such an analysis would provide quantitative insights into the stabilization energies associated with these interactions, further elucidating the molecule's structure and reactivity.

Theoretical Prediction of Spectroscopic Parameters (NMR, IR) and Comparison with Experimental Data

While a direct comparison of theoretical and experimental spectroscopic data for this compound is not available in the searched literature, some experimental data for a related compound, cyclopentyl 2-amino-6-methylbenzoate, has been reported. thieme-connect.com The reported IR stretching frequencies for the amino group (3481 and 3377 cm⁻¹) and the carbonyl group (1683 cm⁻¹) in this related ester provide a reference point. thieme-connect.com Theoretical calculations of vibrational frequencies and NMR chemical shifts for this compound could be performed using DFT methods and would be expected to show good correlation with experimental values, with appropriate scaling factors applied to the theoretical frequencies.

| Spectroscopic Data for a Related Compound (Cyclopentyl 2-amino-6-methylbenzoate) | |

| IR (KBr, cm⁻¹) | |

| N-H stretching | 3481, 3377 |

| C=O stretching | 1683 |

This table presents experimental infrared spectroscopic data for an ester related to this compound. thieme-connect.com

Crystal Structure Prediction Methodologies and Validation via Experimental Data

As of the latest search, an experimental crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD). cam.ac.ukcam.ac.uk The CSD is the world's largest repository for small-molecule organic and metal-organic crystal structures. cam.ac.ukcam.ac.uk

In the absence of experimental data, crystal structure prediction (CSP) methodologies can be employed. These computational techniques aim to predict the most likely crystal packing arrangements from the molecular structure. CSP methods typically involve generating a large number of plausible crystal structures and then ranking them based on their calculated lattice energies. These energies are often calculated using force fields or a combination of DFT and force field methods. Validation of a predicted crystal structure would require its experimental determination through techniques like X-ray diffraction.

Research on Derivatives and Analogues of Methyl 2 Amino 6 Methylbenzoate

Synthesis and Characterization of Novel Methyl 2-amino-6-methylbenzoate (B13361479) Derivatives

The synthesis of novel derivatives of methyl 2-amino-6-methylbenzoate would likely follow established methodologies for the modification of aminobenzoate esters. These methods often involve reactions targeting the amino and carboxyl groups, as well as the aromatic ring.

General Synthetic Routes:

Acylation of the Amino Group: The amino group can be acylated with reagents like acetic anhydride to form the corresponding amide. nih.gov

Esterification/Transesterification: The ester group can be modified through transesterification with different alcohols in the presence of a suitable catalyst. google.comgoogle.com This allows for the introduction of various alkyl or aryl groups, potentially altering the compound's physical and chemical properties.

Reactions involving the Aromatic Ring: The aromatic ring can undergo electrophilic substitution reactions, though the directing effects of the amino and methyl groups would need to be considered.

Schiff Base Formation: The amino group can react with aldehydes to form Schiff bases, which are versatile intermediates for the synthesis of various heterocyclic compounds. nih.govmdpi.com

Characterization Techniques:

The characterization of newly synthesized derivatives would rely on standard spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H (amine), C=O (ester), and C-N bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure, including the position of substituents on the aromatic ring and the confirmation of newly introduced functional groups.

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and to gain information about their fragmentation patterns.

While direct examples for this compound are scarce, the synthesis and characterization of other substituted 2-aminobenzothiazoles and aminobenzoic acid analogs have been reported, providing a framework for potential synthetic strategies and analytical methods. nih.govijcrt.orgresearchgate.net

Structure-Reactivity Relationship (SAR) Studies of Substituted Benzoates

Structure-Reactivity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its reactivity. For substituted benzoates, including aminobenzoate esters, SAR studies often focus on the electronic and steric effects of substituents on the aromatic ring and the ester group.

The reactivity of benzoate (B1203000) esters is significantly influenced by the nature and position of substituents on the benzene (B151609) ring. These effects can be quantified using Hammett plots, which correlate reaction rates with substituent constants (σ). nih.gov

Key Factors Influencing Reactivity:

Electronic Effects: Electron-donating groups (like the amino and methyl groups in this compound) increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups decrease the ring's reactivity towards electrophiles.

Steric Hindrance: The position of substituents can sterically hinder the approach of reagents to the reactive centers (the amino and ester groups). In this compound, the methyl group ortho to the amino group could influence the reactivity of the amine.

Intramolecular Hydrogen Bonding: The presence of an amino group ortho to the ester can lead to intramolecular hydrogen bonding, which can affect the compound's conformation and reactivity.

Recent advances in computational chemistry allow for the theoretical modeling of potential energy surfaces and the calculation of atomic charges and molecular electrostatic potentials, providing further insights into the structure-reactivity relationships of aromatic molecules. nih.gov

Strategic Chemical Modifications for Functional Enhancement

Strategic chemical modifications of this compound can be undertaken to enhance its properties for specific applications. These modifications are guided by an understanding of the structure-activity relationships of the parent molecule and its analogues.

Strategies for Functional Enhancement:

Introduction of Pharmacophores: By incorporating specific functional groups or structural motifs known to be responsible for biological activity (pharmacophores), it may be possible to design derivatives with desired therapeutic properties. For instance, the benzothiazole (B30560) nucleus, which can be synthesized from 2-aminobenzenethiols, is present in compounds with a wide range of pharmacological activities, including antimicrobial and antitumor effects. ijcrt.orgresearchgate.net

Modification of Physicochemical Properties: Altering the lipophilicity, solubility, and metabolic stability of the molecule can be achieved by introducing or modifying substituents. For example, the synthesis of polyethylene glycol (PEG) esters of 4-aminobenzoic acid has been explored to create pegylation reagents for modifying therapeutic proteins, thereby improving their properties. rsc.orgresearchgate.net

Development of Multifunctional Additives: Chemical modifications can lead to the development of materials with multiple functionalities. For example, para-aminobenzoate ester zinc complexes have been investigated as multifunctional additives for PVC, acting as thermal stabilizers and plasticizers. researchgate.net

The synthesis of derivatives with dual functionality is a common strategy. For instance, modifications can be designed to yield products that can act as building blocks for more complex molecules or polymers. nih.gov

Comparative Analysis of Related Amino-Benzoate Esters and Their Impact on Properties

A comparative analysis of isomeric and substituted amino-benzoate esters reveals the significant impact of substituent position and nature on the chemical and physical properties of these compounds.

Influence of Isomerism:

The relative positions of the amino and ester groups on the benzene ring (ortho, meta, para) have a profound effect on the properties of aminobenzoate esters.

Hydrogen Bonding: Ortho-aminobenzoate esters can form intramolecular hydrogen bonds between the amino group and the ester's carbonyl oxygen. This can influence their conformation, boiling point, and solubility compared to their meta and para isomers.

Impact of Substituents:

The introduction of additional substituents on the aromatic ring further modifies the properties of amino-benzoate esters.

Hydrolytic Stability: A study on the hydrolytic stability of various esters, including ethyl 4-aminobenzoate (benzocaine), showed that the presence and position of substituents can affect their stability in biological matrices like rat plasma and liver microsomes. nih.gov For instance, ethyl 2-bromo benzoate exhibited higher stability than ethyl 4-bromo benzoate, suggesting a combination of electronic and steric effects. nih.gov

Biological Activity: The type and position of substituents are crucial for the biological activity of many pharmaceutical compounds. For example, in a series of substituted salicylidene derivatives of 4-aminobenzoic acid, the presence and position of substituents on the salicylic ring were found to be essential for their antibacterial action. mdpi.com

The table below summarizes a comparative analysis of the hydrolytic stability of some benzoate esters, highlighting the influence of structural variations.

| Compound | Half-life (t1/2) in Rat Plasma (min) | Half-life (t1/2) in Rat Liver Microsomes (min) |

| Methyl benzoate | 36 | 15 |

| Ethyl benzoate | 15 | 12 |

| Phenyl benzoate | 7 | - |

| Ethyl 2-bromo benzoate | 15 | - |

| Ethyl 4-bromo benzoate | 12 | - |

Data sourced from a comparative study on the hydrolytic stability of esters. nih.gov

This comparative data underscores the subtle yet significant role that structural modifications play in determining the properties and potential applications of amino-benzoate esters.

Applications of Methyl 2 Amino 6 Methylbenzoate in Specialized Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Synthesis

Methyl 2-amino-6-methylbenzoate (B13361479) is a valuable and versatile building block in the field of organic synthesis, primarily utilized in the construction of more complex molecular architectures. chemimpex.com Its bifunctional nature, possessing both an amino group and a methyl ester on an aromatic ring, allows for a wide range of chemical transformations. The presence and position of the methyl group and the amino group on the benzene (B151609) ring influence the reactivity and provide steric and electronic properties that can be exploited in various synthetic strategies.

The utility of this compound stems from its ability to participate in numerous reactions to form key intermediates. For instance, the amino group can be readily diazotized and subsequently replaced by a variety of functional groups, a cornerstone of aromatic chemistry. A patent describes a process where 2-amino-6-methylbenzoic acid or its methyl ester is used as a starting material in a multi-step synthesis. google.com The process involves a reduction hydrogenation reaction, followed by diazotization, hydrolysis, and esterification in a one-pot reaction to yield 2-hydroxy-6-methyl benzoate (B1203000). google.com This intermediate then undergoes a methylation reaction to produce 2-methoxy-6-methyl benzoate, which can be hydrolyzed to 2-methoxy-6-methylbenzoic acid. google.com This demonstrates the compound's role in a synthetic pathway to create more complex substituted benzoic acid derivatives.

Furthermore, the aromatic ring itself can undergo electrophilic substitution reactions, although the activating and directing effects of the amino and methyl groups, as well as the deactivating effect of the ester group, must be carefully considered. The interplay of these groups allows for regioselective transformations, guiding the introduction of new substituents to specific positions on the ring. This controlled functionalization is crucial for building intricate molecular frameworks from a relatively simple starting material.

Intermediate in Pharmaceutical and Agrochemical Development

The structural motif of 2-amino-6-methylbenzoic acid and its esters is a recurring feature in a variety of biologically active compounds, making it a key intermediate in the development of new pharmaceuticals and agrochemicals. chemimpex.comdatainsightsmarket.com Its utility lies in its capacity to serve as a foundational scaffold upon which more complex and functionally diverse molecules can be assembled. The presence of multiple reactive sites allows for the systematic modification and elaboration of the core structure, enabling the exploration of structure-activity relationships and the optimization of biological efficacy.

Precursor to Anti-inflammatory and Analgesic Agents

Research has highlighted the role of the 2-aminobenzoic acid scaffold in the synthesis of compounds with potential anti-inflammatory and analgesic properties. chemimpex.com While direct synthesis of specific agents from Methyl 2-amino-6-methylbenzoate is not extensively detailed in the provided results, the broader class of 2-aminobenzoic acid derivatives is recognized for its importance in this therapeutic area. For example, studies on related benzothiazole (B30560) derivatives, which can be synthesized from precursors like 2-aminobenzothiazoles, have shown significant anti-inflammatory activities, in some cases comparable to established drugs like diclofenac. nih.gov

A study on methyl 6-substituted-3(2H)-pyridazinone-2-ylacetate derivatives demonstrated that modifications to the core structure significantly influence their analgesic and anti-inflammatory activities. nih.gov One derivative, methyl 6-(4-(4-fluorophenyl)piperazine)-3(2H)-pyridazinone-2-ylacetate, was found to be more active than acetylsalicylic acid. nih.gov Another derivative showed anti-inflammatory activity comparable to indomethacin. nih.gov This highlights the potential of using ester-containing aromatic compounds as starting points for developing new anti-inflammatory and analgesic agents.

The development of novel anti-inflammatory agents often targets enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). mdpi.commdpi.com Synthesized compounds based on various scaffolds are evaluated for their inhibitory potential against these enzymes. For instance, a study on a pivalate-based Michael product showed selective inhibition of COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.com This indicates that derivatives of functionalized aromatic esters are actively being explored in the quest for safer and more effective anti-inflammatory drugs.

Building Block for Novel Therapeutic Scaffolds

The fundamental structure of this compound provides a versatile platform for the construction of novel therapeutic scaffolds. Its ability to undergo a variety of chemical transformations allows for the creation of diverse molecular libraries for drug discovery programs. The amino and ester functionalities serve as handles for derivatization, enabling the introduction of various pharmacophoric groups to modulate biological activity and pharmacokinetic properties.

For example, the related compound 2-amino-6-methylbenzothiazole (B160888) has been used to synthesize a Cobalt(II) complex that exhibited significant antioxidant, antimicrobial, and anti-tuberculosis activities. researchgate.net This demonstrates how the core benzothiazole structure, which can be derived from precursors containing the aminomethylphenyl moiety, can be elaborated to create metallodrugs with potential therapeutic applications. The ability of such compounds to bind to DNA further underscores their potential as novel therapeutic agents. researchgate.net

The broader class of 2-amino-6-methylbenzoic acid derivatives is also gaining attention for its potential in various therapeutic areas. datainsightsmarket.com Its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) is expanding, driven by the need for new and effective treatments for a range of diseases. datainsightsmarket.com The inherent structural features of this scaffold make it an attractive starting point for the design of molecules targeting specific biological pathways.

Contributions to the Synthesis of Specialty Chemicals, Dyes, and Pigments

This compound and its parent compound, 2-amino-6-methylbenzoic acid, are important intermediates in the chemical industry for the production of a variety of specialty chemicals, including dyes and pigments. chemimpex.com The aromatic amine functionality is a key structural element in many chromophores, the parts of a molecule responsible for its color.

The synthesis of dyes often involves the diazotization of an aromatic amine followed by coupling with an electron-rich coupling component. The amino group on the 2-amino-6-methylbenzoate ring can be readily converted to a diazonium salt, which can then react with various phenols or anilines to produce a wide range of azo dyes. The substituents on both the diazonium component and the coupling component influence the color, fastness, and other properties of the resulting dye.

Utility in Peptide Synthesis and Peptidomimetic Design

While not a standard amino acid, the structural features of this compound can be incorporated into peptidomimetics, which are molecules that mimic the structure and function of peptides. longdom.org Peptidomimetics are designed to overcome some of the limitations of natural peptides as drugs, such as poor stability and bioavailability. longdom.orgnih.gov

The design of peptidomimetics often involves replacing parts of a peptide with non-peptide moieties to create more drug-like molecules. benthamscience.com The aromatic scaffold of this compound could be used to mimic the side chain of an aromatic amino acid like phenylalanine or to create a rigid scaffold to constrain the conformation of a peptide mimic. The amino and carboxylate functionalities provide the necessary handles to incorporate this building block into a peptide-like chain using standard peptide synthesis techniques.

Advanced Analytical Methodologies for the Characterization and Quantification of Methyl 2 Amino 6 Methylbenzoate

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Content Determination

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for assessing the purity and quantifying the content of Methyl 2-amino-6-methylbenzoate (B13361479). The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve adequate separation and detection.

A common approach utilizes reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase is paired with a polar mobile phase. For instance, a C18 column is frequently employed. The mobile phase composition is critical for achieving the desired separation. A typical mobile phase might consist of a mixture of an aqueous buffer, such as ammonium (B1175870) acetate (B1210297), and an organic modifier like methanol (B129727) or acetonitrile. researchgate.net The ratio of these components is adjusted to control the retention time of the analyte. The pH of the aqueous buffer is another crucial parameter that can influence the ionization state and, consequently, the retention of the compound. researchgate.net

The flow rate of the mobile phase through the column affects both the analysis time and the separation efficiency. A flow rate of around 1.0 mL/min is often a good starting point. researchgate.net Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits maximum absorbance, for example, 230 nm. researchgate.net The column temperature is also controlled, typically around 30 °C, to ensure reproducible results. researchgate.net

The validation of an HPLC method is essential to demonstrate its suitability for its intended purpose. This process involves evaluating parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). jocpr.com A well-developed HPLC method will exhibit a good linear relationship between the concentration of the analyte and the detector response over a specified range. researchgate.net

Table 1: Example HPLC Method Parameters for Analysis of a Related Benzoate (B1203000) Compound

| Parameter | Condition |

| Column | C18 (4.6 mm × 150 mm, 5 µm) |

| Mobile Phase | 0.02 mol/L ammonium acetate (pH 7.4) : methanol (25:75, V/V) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Column Temperature | 30 °C |

| Linearity Range | 20-500 µg/mL |

| Limit of Detection | 20 ng |

This table is based on a method developed for meptazinol (B1207559) (2-amino-6-methyl)-benzoate hydrochloride, a structurally related compound. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis and Metabolite Profiling

For the analysis of trace levels of Methyl 2-amino-6-methylbenzoate and the identification of its metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice due to its high sensitivity and selectivity. jmb.or.kr LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.

In LC-MS, the eluent from the HPLC column is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of thermally labile and polar molecules, making it suitable for many pharmaceutical compounds and their metabolites. jmb.or.krmdpi.com The mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio (m/z). nih.gov

LC-MS/MS, or tandem mass spectrometry, provides even greater specificity and structural information. In this technique, a precursor ion corresponding to the molecule of interest is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. This fragmentation pattern can serve as a "fingerprint" for the compound, aiding in its identification and confirmation, even in complex matrices. jmb.or.kr

The development of an LC-MS method involves optimizing both the chromatographic conditions and the mass spectrometric parameters. For mass spectrometry, this includes selecting the appropriate ionization mode (positive or negative), optimizing the ion source parameters (e.g., capillary voltage, gas flow rates), and determining the optimal collision energy for fragmentation in MS/MS experiments.

LC-MS is particularly valuable for metabolite profiling studies, which aim to identify the biotransformation products of a compound in a biological system. nih.govnih.gov By comparing the metabolic profiles of control samples with those from samples exposed to the compound, potential metabolites can be detected and subsequently identified based on their mass and fragmentation patterns.

Table 2: General Parameters for LC-MS based Metabolite Profiling

| Parameter | Description |

| Chromatography | HILIC or Reversed-Phase HPLC |

| Ionization Source | Electrospray Ionization (ESI) |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Ion Trap |

| Scan Mode | Full scan for profiling, Single Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification |

| Data Analysis | Comparison of m/z values and retention times with standards or databases |

This table provides a general overview of parameters often considered in LC-MS metabolite profiling studies. jmb.or.krnih.gov

Development of Quality Control Assays in Research and Development Settings

The development of robust quality control (QC) assays is a critical component of the research and development process for any chemical compound, including this compound. These assays are designed to ensure the identity, purity, and strength of the compound throughout its lifecycle, from early-stage synthesis to potential formulation development.

QC assays are typically based on the analytical methods developed for characterization and quantification, such as HPLC and LC-MS. The development of a QC assay involves establishing clear specifications for the compound, including acceptable limits for impurities. The analytical methods used must be validated to demonstrate that they are accurate, precise, specific, and robust for their intended use. jocpr.com

For instance, an HPLC-based QC assay for this compound would involve a validated method to determine its purity by measuring the area percentage of the main peak relative to any impurity peaks. The assay would also include a method for quantifying the content of the active substance, often against a certified reference material. koreascience.kr

In a research and development setting, these QC assays are used to:

Monitor the quality of different batches of the synthesized compound.

Assess the stability of the compound under various storage conditions.

Support formulation development studies by ensuring the compatibility of the compound with excipients.

Provide reliable data for regulatory submissions.

The development process for QC assays must be well-documented, and the assays themselves must be performed according to standard operating procedures (SOPs) to ensure consistency and reliability of the results.

Conclusion and Future Research Directions

Synthesis of Key Research Findings and Contributions

Methyl 2-amino-6-methylbenzoate (B13361479), also known as methyl 6-methylanthranilate, is primarily recognized as a valuable building block in organic synthesis and for its specific applications in medicinal chemistry.

Role in Chemical Synthesis: The compound serves as a key intermediate in the synthesis of more complex molecules. A notable synthetic application involves its reaction with N-Bromosuccinimide (NBS) in a solvent like dichloroethane. amazonaws.com This reaction facilitates the introduction of a bromine atom onto the aromatic ring, a common strategy for creating precursors for further functionalization in the development of novel chemical entities. This highlights its utility in constructing substituted aromatic scaffolds.

A documented method for its preparation involves the hydrogenation reduction of 2-methyl-6-nitrobenzoic acid or its corresponding methyl ester. google.com This process typically employs a palladium-carbon or platinum-carbon catalyst with hydrogen gas in a methanol (B129727) solvent, efficiently converting the nitro group to the primary amine of the target compound. google.com

Contributions to Medicinal Chemistry: Research has identified Methyl 2-amino-6-methylbenzoate (referred to as MMAB in some contexts) as a compound with potential cytostatic properties. biosynth.com It has been described as a prophylactic agent that demonstrates the ability to inhibit the growth of tumor cells. biosynth.com The proposed mechanism involves the inhibition of DNA and RNA production, which are essential for cell division. biosynth.com Furthermore, it is suggested to inhibit the enzymes ribonucleotide reductase and deoxyribonucleotide reductase, which are critical for DNA synthesis. biosynth.com These findings position this compound as a significant compound in the exploration of new anti-cancer agents and as a "Protein Degrader Building Block" for chemical biology. biosynth.comcalpaclab.com

Identification of Knowledge Gaps and Emerging Research Avenues

Despite its established utility, the full scientific potential of this compound remains largely untapped, presenting several knowledge gaps and opportunities for future research.

Elucidation of Biological Mechanisms: While preliminary findings point to its anti-tumor activity, the detailed molecular mechanisms are not fully understood. biosynth.com A significant knowledge gap exists in identifying its specific cellular targets and understanding the complete signaling pathways it modulates. Future research could focus on comprehensive in-vitro and in-vivo studies to validate its efficacy across different cancer cell lines and to establish a detailed structure-activity relationship (SAR) for the compound and its derivatives.

Exploration of Synthetic Versatility: The application of this compound as a synthetic intermediate has been demonstrated but not exhaustively explored. amazonaws.com Its bifunctional nature, possessing both an amine and a methyl ester group, allows for a wide range of chemical transformations. An emerging research avenue is the systematic investigation of its reactivity to synthesize a broader library of heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and functional materials. The influence of the ortho-methyl group on the reactivity and regioselectivity of its reactions compared to other anthranilate esters is an area ripe for investigation.

Physicochemical Characterization: There is a lack of comprehensive publicly available data on the compound's advanced physicochemical properties. While basic properties are known, detailed studies on aspects like its solid-state polymorphism, degradation pathways, and metabolic stability are scarce. Such information is crucial for developing its potential applications in materials science and medicine.

Potential for Interdisciplinary Research Collaborations and Novel Applications

The unique characteristics of this compound make it a candidate for collaborative research across different scientific disciplines, potentially leading to novel applications.

Medicinal Chemistry and Oncology: The compound's reported anti-cancer properties provide a strong basis for collaboration between synthetic organic chemists and cancer biologists. biosynth.com Chemists could design and synthesize novel derivatives to optimize potency and selectivity, while biologists could perform detailed cellular and molecular assays to evaluate their therapeutic potential. This synergy could accelerate the development of new drug candidates.

Materials Science and Polymer Chemistry: The aromatic structure and reactive functional groups of this compound suggest its potential use as a monomer or modifying agent in the synthesis of novel polymers. Interdisciplinary research with materials scientists could explore its incorporation into polyamides, polyimides, or other high-performance polymers. The goal would be to investigate how its specific structure influences the thermal, mechanical, and optical properties of the resulting materials.

Agrochemical Science: The parent compound, 2-Amino-6-methylbenzoic acid, is noted as a building block for agrochemicals. chemimpex.com This suggests a potential, though unexplored, application for its methyl ester. Collaboration between chemists and agricultural scientists could involve screening this compound and its derivatives for herbicidal, pesticidal, or plant growth-regulating activities. Research could focus on how the substitution pattern on the anthranilate core affects biological activity in an agricultural context.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 18595-13-6 | calpaclab.comchemnet.com |

| Molecular Formula | C₉H₁₁NO₂ | calpaclab.comchemnet.com |

| Molecular Weight | 165.19 g/mol | calpaclab.com |

| Appearance | Colorless to Yellow Solid or liquid | sigmaaldrich.com |

| Boiling Point | 257.2°C at 760 mmHg | chemnet.com |

| Density | 1.132 g/cm³ | chemnet.com |

| Storage | Keep in dark place, inert atmosphere, room temperature | sigmaaldrich.com |

Q & A

Q. What are the recommended safety protocols for handling Methyl 2-amino-6-methylbenzoate in laboratory settings?

Researchers should adopt hazard mitigation strategies similar to those for structurally related esters like methyl benzoate. Key practices include:

- Labeling all process containers clearly to avoid misidentification.

- Using engineering controls (e.g., fume hoods) to minimize airborne exposure.

- Providing emergency showers and eyewash stations for accidental contact.

- Implementing decontamination procedures for clothing and equipment, including separate storage for contaminated lab attire .

Q. What synthetic routes are commonly employed for the preparation of this compound, and what are their key reaction conditions?

While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous pathways for substituted benzoates involve: